1-Chloro-3-(4-nitrophenyl)adamantane
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Overview
Description
1-Chloro-3-(4-nitrophenyl)adamantane is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework. This particular compound features a chlorine atom and a nitrophenyl group attached to the adamantane core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Chloro-3-(4-nitrophenyl)adamantane typically involves the functionalization of the adamantane core. One common method is the radical functionalization approach, where adamantane derivatives are synthesized via carbocation or radical intermediates Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-3-(4-nitrophenyl)adamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Reduction Reactions: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The adamantane core can be oxidized to introduce additional functional groups, such as hydroxyl groups, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-(4-nitrophenyl)adamantane has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 1-Chloro-3-(4-nitrophenyl)adamantane exerts its effects involves its interaction with molecular targets and pathways. The rigid adamantane core provides stability, while the functional groups (chlorine and nitrophenyl) allow for specific interactions with biological molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Chloro-3-(4-nitrophenyl)adamantane can be compared with other adamantane derivatives, such as:
1-Chloroadamantane: Lacks the nitrophenyl group, making it less versatile in terms of functionalization.
1-Nitroadamantane:
1,3-Dichloroadamantane: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of chlorine and nitrophenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-chloro-3-(4-nitrophenyl)adamantane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)18(19)20/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQWQHHGHQGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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